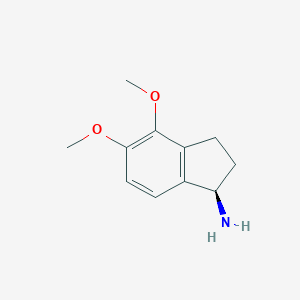

(R)-4,5-Dimethoxy-indan-1-ylamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCASJKIQAMSF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H](CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Attributes and Advanced Analytical Methodologies for Enantiomeric Purity

Absolute Configuration and Stereochemical Notation

The designation "(R)" in (R)-4,5-Dimethoxy-indan-1-ylamine specifies the absolute configuration of the stereocenter at the first carbon atom of the indan (B1671822) structure. This notation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to the chiral carbon. A molecule with a single chiral center, such as this one, can exist as two non-superimposable mirror images called enantiomers. researchgate.netgcms.cz The (R) and (S) enantiomers often exhibit different biological activities and behaviors. researchgate.net

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us A variety of sophisticated analytical methods are employed to accurately determine the ee of this compound.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques used for this purpose. uma.eschromatographyonline.commdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. nih.gov It typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including amines. nih.govmdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. youtube.comhplc.eu For amine compounds, the addition of a basic modifier like diethylamine (B46881) to the mobile phase can be crucial for achieving good peak shape and elution. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to HPLC for chiral separations, often providing faster and more efficient results. afmps.be It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). afmps.be Polysaccharide-based CSPs are also the most commonly used in chiral SFC due to their broad applicability and robustness. chromatographyonline.com SFC can sometimes offer complementary or enhanced chiral selectivity compared to HPLC. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, or those that can be derivatized to become so, chiral GC is an effective analytical tool. sigmaaldrich.com In the case of amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. wiley.com Common derivatizing agents include trifluoroacetyl (TFA) groups. sigmaaldrich.comwiley.com The separation is then carried out on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. mdpi.comsigmaaldrich.com

Table 1: Comparison of Chiral Chromatographic Techniques

| Technique | Principle | Typical Stationary Phases | Advantages | Considerations for this compound |

|---|---|---|---|---|

| HPLC | Differential partitioning between a mobile liquid phase and a solid chiral stationary phase. | Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based. mdpi.comnih.gov | High versatility, wide range of applications, numerous commercially available columns. heraldopenaccess.us | Optimization of mobile phase (including basic additives) is key. mdpi.com |

| SFC | Differential partitioning using a supercritical fluid mobile phase. | Polysaccharide-based, Pirkle-type. chromatographyonline.com | Fast analysis, reduced solvent consumption, complementary selectivity to HPLC. chromatographyonline.comafmps.be | Requires specialized equipment; method transfer from HPLC needs careful consideration. afmps.be |

| GC | Differential partitioning between a carrier gas and a liquid or solid chiral stationary phase. | Cyclodextrin derivatives. mdpi.comsigmaaldrich.com | High resolution for volatile compounds. | Derivatization is typically required to increase volatility and thermal stability. sigmaaldrich.comwiley.com |

NMR spectroscopy has become a powerful tool for determining enantiomeric composition. nih.gov While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments that result in separate signals for each enantiomer in the NMR spectrum. elsevierpure.com

The main strategies include the use of:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral agent to form two diastereomers, which have different NMR spectra. koreascience.kr

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions. nih.govrsc.org This association leads to chemical shift differences between the enantiomers, allowing for their quantification directly from the ¹H NMR spectrum without covalent modification. nih.govrsc.org The effectiveness of a CSA depends on its ability to form stable complexes and the anisotropy of its aromatic groups. nih.gov

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes that can cause large shifts in the NMR signals of the analyte, with the magnitude of the shift being different for each enantiomer.

For this compound, the use of a suitable CSA could provide a rapid and non-destructive method for determining its enantiomeric excess. The choice of the CSA is crucial and is often tailored to the functional groups present in the analyte. nih.gov

Chiroptical Properties Relevant to Stereochemical Analysis (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light and are fundamental to stereochemical analysis.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. nih.gov The resulting spectrum, known as an ORD curve, can be used to characterize a chiral compound and determine its configuration by observing Cotton effects—characteristic changes in optical rotation in the vicinity of an absorption band. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum provides information about the stereochemical features of a molecule. nih.gov For instance, exciton-coupled circular dichroism (ECCD) can be used to determine the absolute configuration of a guest molecule by observing the CD signal that results from its binding to an achiral host. nih.gov The sign and magnitude of the CD signal can be correlated with the enantiomeric excess of the sample. nih.gov

These chiroptical properties are intrinsic to the enantiomers of 4,5-Dimethoxy-indan-1-ylamine and can be used as a quality control parameter and for structural elucidation.

Advanced Synthetic Methodologies for R 4,5 Dimethoxy Indan 1 Ylamine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor, offering an efficient route that avoids the separation of enantiomers. mdpi.com

Asymmetric Catalysis in Indane Ring Formation and Functionalization

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantioselectivity. frontiersin.orgnih.gov In the context of synthesizing (R)-4,5-dimethoxy-indan-1-ylamine, this can involve the use of chiral transition metal catalysts to influence the stereochemical outcome of key bond-forming reactions. frontiersin.org For instance, the asymmetric hydrogenation of an appropriately substituted indanone in the presence of a chiral catalyst can yield an enantiomerically enriched indanol, which can then be converted to the target amine. google.com The modular nature of many catalysts allows for optimization to improve both the efficiency and selectivity of these transformations. uwindsor.ca

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.net For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the diastereoselectivity of a subsequent reaction, such as the reduction of a ketone or the addition of a nucleophile. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For example, tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of chiral amines. The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high diastereoselectivity. wikipedia.org

Enantioselective Reduction and Amination Pathways

The direct conversion of a ketone to a chiral amine is a highly attractive and atom-economical approach. This can be achieved through enantioselective reductive amination of 4,5-dimethoxy-1-indanone (B110826). This transformation can be catalyzed by enzymes or chiral metal complexes, which facilitate the stereoselective addition of an amine and a hydride to the ketone. Biocatalysis, in particular, offers exquisite selectivity under mild reaction conditions. frontiersin.orgnih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. researchgate.net In the synthesis of this compound, this could involve reacting a racemic or prochiral indane derivative with a chiral reagent to create a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated. Subsequently, the chiral center introduced by the reagent is removed to afford the desired enantiomer.

Resolution Techniques for Enantiomeric Separation

Resolution is a common method for separating a racemic mixture into its constituent enantiomers. mdpi.com This is particularly useful when a racemic synthesis is more straightforward or cost-effective than an enantioselective one.

Classical Resolution via Diastereomeric Salt Formation

A widely used and well-established method for resolving racemic amines is classical resolution through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. mdpi.com This reaction produces a mixture of two diastereomeric salts.

Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. mdpi.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure amine. The choice of resolving agent is critical for the efficiency of the separation.

| Resolving Agent | Resulting Diastereomeric Salt | Separation Method |

| (R,R)-Tartaric Acid | (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate | Fractional Crystallization |

| (S)-Mandelic Acid | (R)-amine·(S)-mandelate and (S)-amine·(S)-mandelate | Fractional Crystallization |

| (1S)-Camphor-10-sulfonic Acid | (R)-amine·(1S)-camphorsulfonate and (S)-amine·(1S)-camphorsulfonate | Fractional Crystallization |

Chromatographic Resolution Methods using Chiral Stationary Phases

The separation of enantiomers through high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone of chiral chemistry. mdpi.com This technique is preferred over older methods like optical rotation because it allows for the precise quantification of each enantiomer. mdpi.com The effectiveness of this method hinges on the selection of the appropriate CSP and the optimization of the mobile phase composition. mdpi.comnih.gov

For chiral amines similar to this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability. mdpi.commdpi.com Columns such as cellulose tris(3,5-dimethylphenylcarbamate) (ODH) and amylose tris(3,5-dimethylphenylcarbamate) are frequently employed. mdpi.com The resolution of chiral amines on these phases is highly dependent on the mobile phase, which typically consists of an alkane (like n-hexane or cyclohexane), an alcohol modifier (such as ethanol (B145695) or isopropanol), and often a basic additive like diethylamine (B46881) (DEA). mdpi.com The additive is crucial as it prevents the basic amine analytes from strongly and irreversibly binding to the stationary phase. mdpi.com

Optimization of chromatographic conditions is key to achieving baseline separation. Factors such as the choice of alkane, the type and percentage of the alcohol modifier, and the column temperature can significantly impact retention times and resolution. mdpi.comchromatographyonline.com For instance, replacing n-hexane with cyclohexane (B81311) has been shown to shorten run times, although sometimes at the cost of lower resolution. mdpi.com Conversely, decreasing the concentration of the alcohol modifier, such as lowering ethanol from 10% to 5%, can substantially increase the resolution factor. mdpi.com The use of smaller particle sizes (e.g., 3 µm) in the CSP packing can also lead to faster and more efficient separations by improving mass transfer kinetics. chromatographyonline.com

Table 1: Influence of Mobile Phase Composition on Chiral Amine Resolution Data based on findings for analogous chiral amines. mdpi.com

| Column | Mobile Phase (v/v/v) | Analyte Type | Resolution (Rs) |

| ODH | n-Hexane/Ethanol/DEA (90:10:0.1) | Primary Amine | 4.60 |

| ODH | n-Hexane/Ethanol/DEA (95:5:0.1) | Primary Amine | 7.23 |

| ODH | n-Hexane/Isopropanol/DEA (98:2:0.1) | Primary Amine | 4.10 |

| ODH | n-Hexane/Isopropanol/DEA (99:1:0.1) | Primary Amine | 8.20 |

Chemoenzymatic Resolution Approaches

Chemoenzymatic methods provide a powerful alternative to chromatographic resolution, often enabling highly efficient and selective production of a single enantiomer. Dynamic kinetic resolution (DKR) is a particularly effective strategy that combines enzymatic kinetic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product.

For the synthesis of (R)-1-aminoindan, a compound structurally similar to this compound, a DKR process has been successfully developed. researchgate.net This process utilizes a lipase (B570770), such as Novozym 435 (an immobilized Candida antarctica lipase B), as the resolution catalyst and a palladium-based catalyst for the racemization of the (S)-enantiomer. researchgate.net The lipase selectively acylates the (R)-amine, leaving the (S)-amine unreacted. The racemization catalyst then converts the remaining (S)-amine back into the racemate, allowing it to re-enter the enzymatic resolution cycle. researchgate.net

The choice of acyl donor and solvent is critical to the success of this method. Acyl donors like 4-chlorophenyl valerate (B167501) have been found to be effective, while solvents such as toluene (B28343) are suitable for the reaction medium. researchgate.net Optimization of reaction parameters, including temperature and substrate concentration, is necessary to achieve high enantiomeric excess (ee) and conversion. Under optimal conditions, (R)-1-aminoindan valerate was prepared with an enantiomeric excess of over 99% and a conversion rate also exceeding 99%. researchgate.net

Table 2: Key Components in the Dynamic Kinetic Resolution of 1-Aminoindan researchgate.net

| Component | Function | Example |

| Resolution Catalyst | Enantioselective acylation of the (R)-amine | Novozym 435 (Lipase) |

| Racemization Catalyst | Racemization of the unreacted (S)-amine | Pd/layered double-hydroxide-dodecyl sulfate |

| Acyl Donor | Provides the acyl group for the enzymatic reaction | 4-Chlorophenyl Valerate |

| Solvent | Provides the reaction medium | Toluene |

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is essential for developing sustainable and economically viable manufacturing processes for fine chemicals like this compound.

Atom Economy and Environmental Factor (E-Factor) Considerations

Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The E-Factor is a complementary metric that quantifies the amount of waste generated per unit of product. An ideal E-Factor is zero. Resolution processes, by their nature, have a maximum theoretical yield of 50% for the desired enantiomer, leading to poor atom economy and a high E-Factor if the undesired enantiomer is discarded. Dynamic kinetic resolution significantly improves these metrics by converting the undesired enantiomer into the desired product. researchgate.net Synthetic routes that minimize the use of protecting groups and employ catalytic rather than stoichiometric reagents are favored for improving both atom economy and the E-Factor.

Sustainable Solvent Selection and Waste Minimization Strategies

Waste minimization also involves the recycling of reagents and solvents. For instance, in related syntheses, resolving agents like (S)-1-phenylethylamine can be recovered and reused, significantly lowering production costs and reducing waste. google.com Similarly, recycling halogenated solvents used in the process contributes to a more sustainable manufacturing cycle. google.com

Development of Eco-Friendly Reagents and Catalytic Systems

The shift from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. Catalysts reduce waste because they are used in small amounts and can facilitate reactions with higher efficiency and selectivity. The development of novel catalytic systems, such as the recyclable Pd/LDH-DS catalyst used in the DKR of 1-aminoindan, exemplifies this approach. researchgate.net Furthermore, exploring catalyst-free reaction conditions, where possible, represents an ultimate goal in green synthesis. rsc.org The use of recyclable, cost-effective ionic liquids as catalysts in multi-component reactions also presents a promising eco-friendly alternative to traditional methods. researchgate.net For the synthesis of this compound, future research will likely focus on integrating these catalytic and eco-friendly reagent strategies to create more efficient and environmentally benign pathways.

Chemical Reactivity, Derivatization, and Transformation Pathways of the Compound

Reactivity of the Amine Functionality

The primary amine group is the most reactive site in the molecule, participating in a variety of fundamental organic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent indane ring and the electronic effects of the methoxy (B1213986) substituents on the aromatic ring.

Nucleophilic Reactivity and Protonation Equilibria

The amine group readily undergoes protonation in the presence of an acid to form the corresponding ammonium (B1175870) salt. This equilibrium is fundamental to its handling and purification, often being isolated and stored as a hydrochloride salt to improve stability and crystallinity. The protonation state significantly impacts the compound's reactivity, as the resulting ammonium cation is no longer nucleophilic.

Amidation and Sulfonamidation Reactions

As a primary amine, (R)-4,5-Dimethoxy-indan-1-ylamine readily reacts with carboxylic acid derivatives, such as acid chlorides, anhydrides, and activated esters, to form amides. These reactions are fundamental in peptide synthesis and the creation of various functional materials. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. For less reactive carboxylic acids, coupling agents are often employed to facilitate amide bond formation.

Similarly, the amine functionality can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common method for the protection of amines or for the synthesis of biologically active sulfonamide-containing compounds. The general procedure involves reacting the amine with a sulfonyl chloride in the presence of a base to neutralize the HCl generated during the reaction.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Carboxylic Acid Chloride | Amide | Aprotic solvent, base (e.g., triethylamine (B128534), pyridine) |

| This compound | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

| This compound | Sulfonyl Chloride | Sulfonamide | Aprotic solvent, base (e.g., triethylamine, pyridine) |

Reductive Amination and Imine Chemistry

This compound can participate in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines. This versatile transformation involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound.

The formation of the imine intermediate is a reversible reaction and is often favored by the removal of water. The use of chiral amines like this compound in reductive amination can be a powerful tool for the asymmetric synthesis of more complex chiral amines. nih.govresearchgate.netnih.govresearchgate.net

Transformations Involving the Indane Ring System

The indane ring system, with its fused aromatic and aliphatic portions, also presents opportunities for chemical modification, although it is generally less reactive than the amine functionality.

Functionalization of the Aromatic Moiety (e.g., Electrophilic Substitution)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups are ortho-, para-directing. In the case of 4,5-dimethoxyindane, the positions ortho and para to the methoxy groups are C-6 and C-7. The directing effects of the two methoxy groups and the alkyl portion of the indane ring will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comgoogle.com For instance, nitration would likely introduce a nitro group at the C-7 position, directed by the 4-methoxy group and less sterically hindered than the C-6 position. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | NO2+ | 7-Nitro-(R)-4,5-dimethoxy-indan-1-ylamine |

| Bromination | Br+ | 7-Bromo-(R)-4,5-dimethoxy-indan-1-ylamine |

| Friedel-Crafts Acylation | RCO+ | 7-Acyl-(R)-4,5-dimethoxy-indan-1-ylamine |

Ring Opening/Closing Reactions (if applicable)

The indane ring system is generally stable. However, under specific and often forcing conditions, ring-opening or ring-expansion reactions can occur. For instance, oxidative cleavage of the aromatic ring would require harsh conditions and would likely lead to complex product mixtures.

More relevant are reactions that might lead to the expansion of the five-membered ring. For example, certain rearrangements of functionalized indanones, which are precursors to indanamines, can lead to the formation of six-membered rings. However, there is no specific literature detailing such reactions for this compound itself under typical laboratory conditions. The stability of the indane core is a key feature of this scaffold.

Formation of Derivatives and Analogs for Mechanistic or Application Studies

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogs. These modifications are crucial for probing structure-activity relationships (SAR), developing new therapeutic agents, and for use in mechanistic studies. The principal reactions involve the nucleophilic nitrogen atom of the amino group, which readily reacts with electrophilic partners.

Common derivatization strategies for primary amines like this compound include acylation, alkylation, and the formation of Schiff bases. Acylation, the reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides), is a fundamental method for forming amide bonds. researchgate.net This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. intuibio.com A solvent-free approach using methoxysilanes as coupling agents has also been developed for amide bond formation. researchgate.net These amide derivatives are prevalent in medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active molecules, including approximately 25% of all marketed drugs. researchgate.net

Alkylation of the amino group leads to the formation of secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides. For instance, N-alkylation of the related compound (R)-1-aminoindan is a key step in the synthesis of pharmacologically active molecules. A notable example is the reaction with propargyl bromide to introduce a propargyl group, a critical substituent in certain enzyme inhibitors. google.com

Furthermore, the amino group can be protected with various protecting groups to prevent its reaction while other parts of the molecule are being modified. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). These groups can be selectively removed under specific conditions, such as acidic treatment or hydrolysis, to regenerate the primary amine. google.com

The indane scaffold itself can also be modified. For example, derivatives of 5,6-dimethoxyindan-1-one, a precursor to the amine, have been synthesized with various substituents at the 2-position, such as a (1-benzylpiperidin-4-yl)methylene group. researchgate.net These modifications, while not directly on the amino group, highlight the chemical tractability of the indane ring system for creating a library of analogs.

The following table summarizes common derivatization reactions applicable to this compound based on general amine reactivity and transformations of analogous compounds.

| Reaction Type | Reagents and Conditions | Product Type | Purpose/Application |

| Amide Formation (Acylation) | Carboxylic acid, EDC, HOBt, in an organic solvent (e.g., CH2Cl2). intuibio.com | N-acyl derivatives (Amides) | Synthesis of biologically active compounds, SAR studies. |

| N-Alkylation | Alkyl halide (e.g., propargyl bromide), base, in a polar aprotic solvent. google.com | Secondary or Tertiary Amines | Introduction of functional groups for specific biological targets. |

| Amine Protection | Boc-anhydride or Cbz-chloride, base. | N-protected amines (e.g., N-Boc) | Intermediate step in multi-step synthesis to mask amine reactivity. google.com |

| Schiff Base Formation | Aldehyde or ketone, acidic or basic catalysis. | Imines (Schiff bases) | Intermediate for reductive amination, analytical derivatization. nih.gov |

| Reductive Amination | Aldehyde or ketone, followed by a reducing agent (e.g., NaBH4, NaBH3CN). | Secondary or Tertiary Amines | Synthesis of N-alkylated derivatives. |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed experimental studies on the reaction mechanisms and kinetic profiles specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of its primary amine group is expected to follow well-established mechanistic pathways characteristic of aliphatic amines.

The formation of an amide bond, a cornerstone reaction for this compound, proceeds via a nucleophilic acyl substitution mechanism. In reactions facilitated by carbodiimide (B86325) coupling agents like EDC, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate. The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the dicyclohexylurea or a related urea (B33335) byproduct, resulting in the formation of the stable amide bond. The addition of HOBt can intercept the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization, and subsequently reacts with the amine.

The mechanism for N-alkylation with an alkyl halide is typically a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

For chiral amines like this compound, a particularly relevant process is dynamic kinetic resolution (DKR). DKR combines the kinetic resolution of a racemic amine by an enzyme (often a lipase) with in-situ racemization of the slower-reacting enantiomer. researchgate.net For instance, in the DKR of 1-aminoindan, a lipase (B570770) selectively acylates one enantiomer, while a palladium catalyst simultaneously racemizes the remaining unreacted enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. While not specifically reported for the 4,5-dimethoxy derivative, this mechanism is highly relevant for the efficient synthesis of enantiomerically pure derivatives from a racemic mixture of 4,5-dimethoxy-indan-1-ylamine.

The table below outlines the plausible reaction mechanisms for key transformations of this compound.

| Reaction | Plausible Mechanism | Key Intermediates/Features | Relevance |

| Amide Formation (EDC/HOBt) | Nucleophilic Acyl Substitution | O-acylisourea, activated HOBt ester, tetrahedral intermediate. intuibio.com | Fundamental for creating a wide range of derivatives. |

| N-Alkylation | Nucleophilic Substitution (SN2) | Transition state with partial bond formation and breaking. | Synthesis of secondary and tertiary amine analogs. |

| Schiff Base Formation | Nucleophilic Addition-Elimination | Carbinolamine intermediate. nih.gov | Reversible formation of imines with aldehydes/ketones. |

| Dynamic Kinetic Resolution | Enzymatic Resolution + In-situ Racemization | Enzyme-substrate complex, palladium-catalyzed racemization. researchgate.net | Efficient production of enantiomerically pure derivatives. |

Applications As a Chiral Building Block and Component in Catalysis

Role in the Enantioselective Synthesis of Complex Organic Molecules

As a chiral building block, (R)-4,5-Dimethoxy-indan-1-ylamine primarily functions as a chiral auxiliary. A chiral auxiliary is a chemical unit that is temporarily attached to a non-chiral starting material to guide a reaction towards the formation of a single enantiomer of the product. wikipedia.org After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The fundamental principle behind using this compound as a chiral auxiliary is the transfer of its stereochemical information to a prochiral substrate. This is typically achieved by forming a new covalent bond, such as an amide or an imine, between the amine and the substrate. The rigid, bicyclic structure of the indane group then acts as a steric shield, effectively blocking one of the two faces of the reactive intermediate (e.g., an enolate). This steric hindrance forces an incoming reactant to approach from the less hindered face, thereby creating a new chiral center with a predictable configuration.

For instance, when attached to a carboxylic acid to form an amide, subsequent deprotonation at the α-carbon creates a chiral enolate. The bulky dimethoxy-indane group directs the approach of an electrophile, ensuring a highly diastereoselective alkylation. After the reaction, the newly formed, enantiomerically enriched acid can be liberated by cleaving the amide bond. This strategy is conceptually similar to the well-established Evans oxazolidinone wikipedia.org and Schöllkopf bis-lactim ether auxiliaries, which are widely used for the asymmetric synthesis of α-amino acids and other chiral compounds. biosynth.comresearchgate.net

The application of this compound as a chiral auxiliary is particularly effective in key stereoselective bond-forming reactions that are fundamental to organic synthesis.

Table 1: Representative Stereoselective Reactions Using Chiral Amine Auxiliaries

| Reaction Type | Substrate | Reagent | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Alkylation | N-Acyl Indanamine | LDA, Alkyl Halide | >95% |

| Aldol (B89426) Reaction | N-Acyl Indanamine | Lewis Acid, Aldehyde | >90% |

| Conjugate Addition | N-Enamine | α,β-Unsaturated Ester | >92% |

Note: Data are representative of reactions using chiral amine auxiliaries and illustrate the high degree of stereocontrol achievable.

In asymmetric alkylations , the chiral enolate derived from an N-acyl derivative of this compound reacts with electrophiles like alkyl halides to form carbon-carbon bonds with a high degree of diastereoselectivity. Similarly, in asymmetric aldol reactions , these chiral enolates can react with aldehydes to create β-hydroxy carbonyl compounds with two new stereocenters, the configurations of which are controlled by the auxiliary.

Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis

Perhaps the most significant application of this compound is as a precursor for chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The indanamine structure provides a robust and sterically defined scaffold that can be readily modified to create a diverse range of ligands.

The primary amine group of this compound is a versatile chemical handle that allows for the straightforward synthesis of various ligand classes. By reacting the amine with different phosphorus, nitrogen, or oxygen-containing electrophiles, chemists can design modular ligands with fine-tuned steric and electronic properties. nih.gov

Common ligand types derived from this scaffold include:

Schiff Base (N,N) Ligands: Formed by condensation with chiral or achiral aldehydes. These are often used in asymmetric cyclopropanation and epoxidation reactions.

Phosphinamine (P,N) Ligands: Synthesized by reacting the amine with a chlorophosphine (e.g., chlorodiphenylphosphine). These P,N-ligands have proven exceptionally effective in palladium-catalyzed allylic substitutions and rhodium- or ruthenium-catalyzed asymmetric hydrogenations. researchgate.netnih.gov

Amide/Diamine (N,N) Ligands: Created through acylation or reaction with other nitrogen-containing fragments.

The modular nature of this synthesis allows for the creation of a library of ligands, which can then be screened to find the optimal catalyst for a specific transformation.

Once complexed with a suitable metal center (e.g., Rhodium, Ruthenium, Palladium, Iridium), ligands derived from this compound can catalyze a wide array of asymmetric reactions with high efficiency and enantioselectivity.

One of the most prominent applications is in asymmetric hydrogenation , where an unsaturated substrate like a ketone or olefin is converted into a chiral saturated product. For example, a ruthenium complex bearing a P,N-ligand derived from the indanamine can catalyze the hydrogenation of aryl ketones to chiral secondary alcohols with excellent enantiomeric excess (ee). nih.gov Similarly, iridium complexes with related ligands are highly effective for the hydrogenation of quinolines. nih.gov

In palladium-catalyzed asymmetric allylic alkylation (AAA) , a P,N-ligand based on the indanamine scaffold can control the stereochemistry of nucleophilic attack on an allyl complex, leading to the formation of chiral products with high enantioselectivity. researchgate.net

Table 2: Performance of Indanamine-Scaffold Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh, Ir | Aryl Ketones, Olefins | 90-99% |

| Asymmetric Allylic Alkylation | Pd | 1,3-Diphenylallyl Acetate | >95% |

| Asymmetric Addition | Zn, Cu | Diethylzinc to Aldehydes | >90% |

Note: Data are representative of well-established catalytic systems using chiral P,N and N,N ligands with scaffolds similar to indanamine.

Applications as an Organocatalyst or Organocatalyst Precursor

In addition to its role in metal-based catalysis, this compound can function directly as a chiral organocatalyst, completely avoiding the use of metals. This field, known as aminocatalysis, relies on the transient and reversible formation of nucleophilic enamines or electrophilic iminium ions. nih.gov

When reacted with a ketone or an aldehyde, a chiral primary amine like this compound forms a chiral enamine . This enamine is more nucleophilic than the corresponding enol or enolate and can participate in reactions such as asymmetric Michael additions to α,β-unsaturated compounds. mdpi.comresearchgate.net The steric bulk of the indane scaffold directs the electrophile to one face of the enamine, resulting in a chiral product after hydrolysis releases the catalyst. nih.gov

Alternatively, reaction with an α,β-unsaturated aldehyde generates a chiral iminium ion . This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for attack by a weak nucleophile in reactions like asymmetric Diels-Alder or Friedel-Crafts alkylations.

This dual activation mode makes this compound a potent precursor for catalyzing a variety of carbon-carbon bond-forming reactions, such as the conjugate addition of aldehydes or ketones to nitro-olefins, with high enantioselectivity. researchgate.netresearchgate.net

Development of Stereoselective Reagents Incorporating the Indanamine Moiety

The chiral scaffold of this compound serves as a valuable starting material for the synthesis of a variety of stereoselective reagents. By functionalizing the primary amine group, it is possible to generate derivatives such as phosphinamides, sulfinamides, and thioureas. These molecules incorporate the inherent chirality of the indanamine backbone and are designed to act as chiral ligands, auxiliaries, or organocatalysts in asymmetric synthesis, facilitating the transfer of stereochemical information in chemical transformations.

Synthesis and Application of Phosphinamides

Chiral phosphinamides, which feature a P-N bond, are a significant class of ligands and organocatalysts in asymmetric synthesis. The synthesis of phosphinamides derived from this compound typically involves the reaction of the primary amine with a suitable phosphorus(V) electrophile, such as a phosphinic chloride. This reaction forms a stable P-N bond, embedding the chiral indane framework into the final phosphinamide structure.

A general synthetic route involves the condensation of this compound with a di-substituted phosphinic chloride (R'₂P(O)Cl) in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. The choice of substituents on the phosphorus atom (R') is crucial as it directly influences the steric and electronic properties of the resulting ligand, which in turn affects its efficacy in catalysis.

Table 1: Representative Synthesis of Phosphinamides from this compound

| Reactant 1 | Phosphinic Chloride (Reactant 2) | Product (Chiral Phosphinamide) | Typical Conditions |

|---|---|---|---|

| This compound | Diphenylphosphinic chloride | (R)-N-(4,5-Dimethoxy-1-indanyl)-P,P-diphenylphosphinamide | Triethylamine, Dichloromethane, 0 °C to rt |

| This compound | Dimethylphosphinic chloride | (R)-N-(4,5-Dimethoxy-1-indanyl)-P,P-dimethylphosphinamide | Pyridine, Tetrahydrofuran, 0 °C to rt |

| This compound | Di-tert-butylphosphinic chloride | (R)-N-(4,5-Dimethoxy-1-indanyl)-P,P-di-tert-butylphosphinamide | Triethylamine, Dichloromethane, 0 °C to rt |

These chiral phosphinamide derivatives are valuable in several areas of asymmetric catalysis. rsc.org They can function as ligands for transition metals like palladium, rhodium, and copper in reactions such as asymmetric hydrogenations, cross-coupling reactions, and conjugate additions. rsc.orgresearchgate.netnih.gov The nitrogen atom of the phosphinamide can coordinate to the metal center, along with the phosphorus atom, creating a stable chelate that defines a specific chiral environment around the metal's active site. Furthermore, some P-chiral phosphinamides have been explored as organocatalysts for various transformations. acs.orgrsc.org

Synthesis and Application of Sulfinamides

Chiral sulfinamides are highly versatile intermediates and auxiliaries in asymmetric synthesis. nih.gov The reaction of this compound with a sulfinyl chloride (R'S(O)Cl) provides the corresponding N-sulfinylated derivative. A prominent example is the reaction with p-toluenesulfinyl chloride or tert-butanesulfinyl chloride. The resulting N-tert-butanesulfinyl amides, often referred to as Ellman's amides, are particularly valuable. nih.gov

The synthesis is generally straightforward, involving the treatment of the amine with the sulfinyl chloride in the presence of a base. The resulting diastereomeric products can often be separated chromatographically if the sulfur atom is also a stereocenter.

Once formed, these sulfinamides can be used as chiral auxiliaries. A key application is their condensation with aldehydes or ketones to form N-sulfinylimines. These imines are powerful electrophiles that can react with a wide range of nucleophiles in a highly diastereoselective manner. researchgate.netnih.gov The sulfinyl group directs the nucleophilic attack to one face of the C=N bond, and after the reaction, it can be easily cleaved under mild acidic conditions to reveal a chiral primary amine. nih.govresearchgate.net This methodology allows the chirality from the indanamine to be transferred effectively to new stereogenic centers.

Table 2: Synthesis and Use of a Sulfinamide from this compound

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1. Synthesis | This compound + (R)-tert-Butanesulfinyl chloride | (R)-N-((R)-4,5-Dimethoxy-1-indanyl)-tert-butanesulfinamide | Formation of the chiral sulfinamide auxiliary. |

| 2. Application | Product from Step 1 + Prochiral Ketone (e.g., Acetophenone) | Chiral N-Sulfinylimine | Activation of the ketone for asymmetric nucleophilic addition. |

| 3. Reaction | N-Sulfinylimine + Organometallic Reagent (e.g., MeMgBr) | Addition Product (New Chiral Amine) | Diastereoselective formation of a new C-N stereocenter. |

| 4. Cleavage | Addition Product + Acid (e.g., HCl) | Final Chiral Amine | Removal of the auxiliary to yield the target molecule. |

This strategy has been widely applied in the synthesis of complex molecules, including nitrogen-containing heterocycles and biologically active compounds. nih.govresearchgate.net

Synthesis and Application of Thioureas

Chiral thioureas have emerged as powerful bifunctional organocatalysts, capable of activating both an electrophile and a nucleophile simultaneously through hydrogen bonding. nih.govmdpi.com The synthesis of a thiourea (B124793) from this compound is typically achieved by reacting the amine with an appropriate isothiocyanate (R'-N=C=S). nih.govorganic-chemistry.org

This reaction is generally high-yielding and proceeds under mild conditions, making a wide array of chiral thioureas accessible. The choice of the R' group on the isothiocyanate allows for fine-tuning of the catalyst's steric and electronic properties. For example, using isothiocyanates with electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, enhances the acidity of the thiourea N-H protons, increasing their hydrogen-bonding capability and catalytic activity. doaj.orgacs.org

Table 3: Representative Synthesis of Chiral Thioureas

| Amine Component | Isothiocyanate Component | Product (Chiral Thiourea) | Potential Application |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | (R)-1-(4,5-Dimethoxy-1-indanyl)-3-phenylthiourea | Organocatalyst for Michael Additions |

| This compound | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4,5-dimethoxy-1-indanyl)thiourea | Highly active catalyst for asymmetric reactions |

| This compound | Naphthyl isothiocyanate | (R)-1-(4,5-Dimethoxy-1-indanyl)-3-(naphthalen-1-yl)thiourea | Organocatalyst with modified steric/electronic properties |

In a typical catalytic cycle, the two N-H protons of the thiourea moiety form hydrogen bonds with an electrophile (e.g., a nitroalkene or an imine), increasing its electrophilicity. If the catalyst also contains a basic site, such as a tertiary amine, it can deprotonate a pronucleophile (e.g., a malonate or a ketone), bringing the two activated species together in a defined chiral environment. acs.orgresearchgate.net While the this compound itself does not have an additional basic site, it can be incorporated into more complex structures that do, or it can be used in concert with a separate base. These thioureas, derived from the indanamine scaffold, are valuable tools for promoting a wide range of enantioselective transformations. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. An analysis of (R)-4,5-Dimethoxy-indan-1-ylamine would involve calculating the distribution of electrons and the energies and shapes of its molecular orbitals.

Detailed research findings in this area would typically involve the use of quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. These analyses would reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system.

Table 1: Illustrative Molecular Orbital Properties of this compound

| Property | Description |

| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

| Electron Density Distribution | A map showing the probability of finding an electron in different regions of the molecule, highlighting areas of high and low electron density. |

| Mulliken Atomic Charges | Calculated charges on each atom, providing insight into the molecule's polarity and electrostatic potential. |

This table is illustrative and represents the type of data that would be generated from electronic structure calculations.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the five-membered ring and the rotation of the methoxy (B1213986) groups. Conformational analysis aims to identify the most stable arrangements, known as energy minima.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of all low-energy conformers and the energy barriers between them. For this compound, the orientation of the amine group (axial vs. equatorial-like) and the positioning of the two methoxy groups would be the primary degrees of freedom to investigate. The results would indicate the most likely shape of the molecule under different conditions.

Computational Modeling of Reaction Pathways and Transition States

Understanding how this compound participates in chemical reactions is a key area of interest. Computational modeling can map out the entire reaction pathway for a given transformation, including the identification of high-energy transition states.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry can predict various spectroscopic properties from first principles, providing a powerful tool for structure verification and analysis. These predictions can be compared with experimental spectra to confirm the identity and purity of a sample.

For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic circular dichroism (ECD) spectra. The calculated NMR spectra would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule. The predicted IR spectrum would show the characteristic vibrational modes of the amine, aromatic ring, and methoxy groups. Importantly, for a chiral molecule, the calculated ECD spectrum would provide a theoretical prediction of its chiroptical properties, which is essential for confirming its absolute configuration.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property |

| ¹H NMR | Chemical shifts (ppm) for each hydrogen atom. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., N-H stretch, C-O stretch). |

| ECD Spectroscopy | Wavelengths and intensities of Cotton effects, indicating the molecule's response to circularly polarized light. |

This table is illustrative and represents the type of data that would be generated from spectroscopic property predictions.

Studies on Intermolecular Interactions and Chiral Recognition Mechanisms

The way this compound interacts with other molecules is crucial, especially in the context of its potential use as a chiral ligand or resolving agent. Computational studies can shed light on the nature and strength of these intermolecular interactions.

Molecular docking simulations could be employed to predict how this molecule might bind to a protein or another chiral molecule. These simulations would reveal the preferred binding pose and the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Furthermore, a detailed analysis of the intermolecular interactions in a dimer of this compound or with a chiral selector could elucidate the mechanism of chiral recognition, explaining why one enantiomer interacts more favorably than the other.

Process Chemistry and Industrial Scalability Considerations for Synthesis

Optimization of Reaction Conditions for Pilot and Large-Scale Production

The synthesis of (R)-4,5-dimethoxy-indan-1-ylamine on an industrial scale hinges on the optimization of a multi-step process. A common synthetic route involves the initial preparation of the corresponding ketone precursor, 4,5-dimethoxy-1-indanone (B110826), followed by an asymmetric reduction or reductive amination to introduce the chiral amine functionality.

The synthesis of the 4,5-dimethoxy-1-indanone precursor can be achieved through methods like the Friedel-Crafts acylation of a suitably substituted aromatic compound. nih.gov Optimization of this step would focus on catalyst selection (e.g., AlCl₃, NbCl₅), solvent choice (e.g., nitromethane, chlorobenzene), and reaction temperature to maximize yield and regioselectivity, thereby minimizing the formation of isomers like 6,7-dimethoxy-1-indanone. nih.govorgsyn.org

The crucial step for establishing the desired (R)-enantiomer is the asymmetric synthesis of the amine. Two primary strategies are considered for industrial production:

Asymmetric Reductive Amination: This involves the direct conversion of 4,5-dimethoxy-1-indanone to the chiral amine. This can be achieved using biocatalysis with transaminases (TAs) or amine dehydrogenases (AmDHs). hovione.comnih.gov Optimization here would involve screening for highly selective and active enzymes, controlling pH, temperature, substrate and cofactor concentrations, and managing by-product inhibition. hovione.commdpi.com For example, using an engineered amine dehydrogenase could allow for the use of ammonia (B1221849) as the amine donor, which is a cost-effective and atom-economical approach. mdpi.com

Asymmetric Hydrogenation of an Intermediate Imine/Enamine: This two-step approach involves the formation of an imine or enamine from 4,5-dimethoxy-1-indanone, followed by asymmetric hydrogenation using a chiral metal catalyst (e.g., based on Iridium, Rhodium, or Palladium with chiral ligands like Josiphos or f-BINAPHANE). rsc.orgnih.govorganic-chemistry.org Optimization parameters include catalyst loading, hydrogen pressure, temperature, and solvent, all of which can significantly impact enantioselectivity and turnover number. rsc.org

Another viable, though potentially less direct, route is the non-asymmetric reduction of the indanone to the corresponding racemic alcohol, followed by conversion to a racemic amine and subsequent chiral resolution. google.com Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent like L(+)-aspartic acid or L(-)-malic acid, followed by fractional crystallization. google.com Optimization of this method would focus on the choice of resolving agent, solvent system, crystallization temperature, and the number of recrystallization cycles to achieve the desired optical purity. google.com

Process Efficiency, Yields, and Purity Profiles in Industrial Synthesis

High process efficiency, yields, and purity are paramount for the commercial viability of this compound production. Each step of the synthesis must be scrutinized to minimize waste and maximize output.

For the Friedel-Crafts acylation to form the indanone precursor, yields of up to 74% have been reported for similar structures. nih.gov In an industrial setting, the goal would be to push this towards 80-90% through careful optimization.

In the asymmetric amination step, biocatalytic routes offer the potential for very high enantiomeric excess (ee), often exceeding 99%. nih.gov The conversion rates, however, can be a limiting factor and are highly dependent on the specific enzyme and process conditions. mdpi.com For instance, while transamination can achieve high conversion rates (e.g., 90%), reductive amination might show lower initial conversion (e.g., 31%) that requires significant enzyme engineering to improve. mdpi.com

Asymmetric hydrogenation of imines has been shown to achieve high yields and enantioselectivities, with some processes reporting ee values between 80-90% and even up to 96%. rsc.org For instance, a patent for a related synthesis of (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane reported yields of 80-90% with a purity of ≥99% (HPLC). researchgate.net

The table below summarizes potential target parameters for the industrial synthesis of this compound based on analogous reactions found in the literature.

| Parameter | Asymmetric Reductive Amination | Asymmetric Hydrogenation | Chiral Resolution |

| Typical Yield | 60-95% (highly enzyme dependent) | 80-95% | <50% (per cycle) |

| Enantiomeric Excess (ee) | >99% | 80-99% | >99% |

| Purity (HPLC) | >98% | >99% | >99.5% |

Economic Viability and Cost Analysis of Synthetic Routes

The economic feasibility of producing this compound is a critical consideration and is heavily influenced by the chosen synthetic route. A thorough cost analysis involves evaluating raw material costs, catalyst/enzyme costs, operational expenses (energy, labor), and waste disposal. mdpi.com

For biocatalytic routes, the cost of the enzyme is a major driver. mdpi.com While enzymes can be expensive, their high selectivity can reduce the need for costly purification steps. The development of robust, reusable immobilized enzymes can significantly lower the cost contribution of the biocatalyst over multiple batches. nih.gov A techno-economic assessment of chiral amine production showed that for a transamination process, the biocatalyst accounted for a significant portion of the raw material cost. mdpi.com

In the case of asymmetric hydrogenation, the primary cost drivers are the precious metal catalyst (e.g., Rh, Ir, Pd) and the often complex, patented chiral ligands. nih.gov High catalyst turnover numbers and efficient recycling protocols are essential to make this route economically competitive.

Chiral resolution can be a cost-effective method, particularly if the resolving agent is inexpensive and can be recovered and reused. google.com However, the inherent 50% yield limitation per cycle and the need for racemization and recycling of the unwanted enantiomer add to the process complexity and operational costs. vapourtec.com

A comparative economic assessment of different routes for producing a generic chiral amine revealed that the unit price can vary significantly. For example, one study comparing transamination and reductive amination found the initial unit price for the reductive amination route to be higher due to lower enzyme activity, but projected that it could become competitive with further enzyme development. mdpi.com Another study on a biocatalytic process integrated with in-situ membrane extraction estimated a manufacturing cost of €17.8/mol for (S)-α-methylbenzylamine, which was lower than a benchmark process using an ion-exchange resin. researchgate.netacs.org These examples highlight the importance of process intensification and optimization in driving down the final cost of the chiral amine.

Regulatory and Environmental Aspects of Chemical Manufacturing

The production of this compound, especially if intended as a pharmaceutical intermediate, must comply with strict regulatory standards. Manufacturing processes are expected to follow Current Good Manufacturing Practice (CGMP) guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). globalpharmatek.comfda.gov These regulations govern all aspects of production, from facility design and personnel qualifications to documentation and quality control. fda.gov The ICH Q7 guidance provides a harmonized standard for the GMP of active pharmaceutical ingredients (APIs), which is often applied to key intermediates as well. fda.govcov.com

The environmental impact of the synthesis is another crucial consideration. The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize waste and the use of hazardous substances. rsc.org Key environmental considerations for amine synthesis include:

Solvent Choice: The use of large volumes of hazardous organic solvents is a major environmental concern. The development of processes that use greener solvents, or even take place in water, is highly desirable. rsc.org Biocatalytic reactions often occur in aqueous media under mild conditions, making them an attractive green alternative. hovione.com

Waste Products: The formation of byproducts that are difficult to dispose of should be minimized. For example, Friedel-Crafts reactions can generate significant amounts of acidic waste. Amine synthesis processes can also lead to the formation of degradation products, such as nitrosamines, which are potential carcinogens and subject to strict release limits. ieaghg.orgmdpi.com

Atom Economy: Processes with high atom economy, where a high proportion of the atoms from the reactants are incorporated into the final product, are preferred. Asymmetric reductive amination and asymmetric hydrogenation are generally more atom-economical than classical resolution methods. rsc.org

Regular environmental risk assessments are necessary to identify and mitigate potential impacts on air, water, and soil. nilu.nobellona.org This includes monitoring emissions and ensuring that all waste streams are treated appropriately before discharge.

Future Research Directions and Emerging Research Avenues

Exploration of Unprecedented Reactivity and Novel Synthetic Methodologies

Future research could focus on leveraging these features. For instance, the electron-donating nature of the methoxy (B1213986) groups could be exploited in reactions where electron density at the aromatic ring or the amine is crucial. Investigations into its reactivity in electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and as a directing group in C-H activation could reveal novel transformations. acs.org

Furthermore, the development of new synthetic methodologies to access (R)-4,5-Dimethoxy-indan-1-ylamine and its derivatives with high efficiency and stereoselectivity is a key research area. While methods for synthesizing chiral amines are advancing, creating specific substituted indanamines often requires multi-step processes. researchgate.neteburon-organics.com Future work could target more direct and atom-economical routes, potentially through asymmetric hydrogenation or amination of corresponding indanone or indene (B144670) precursors.

Development of Advanced Catalytic Applications

Chiral amines are cornerstones of asymmetric catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. nih.gov The rigid backbone of the indane moiety in this compound makes it an excellent candidate for a chiral ligand or auxiliary, where conformational rigidity is often key to achieving high levels of stereocontrol.

Emerging research into indane-based chiral ligands has shown their effectiveness in a variety of asymmetric transformations. acs.orgresearchgate.net For example, chiral indane scaffolds have been successfully incorporated into aryl chalcogenide catalysts for asymmetric electrophilic reactions and into indenyl ligands for rhodium-catalyzed C-H activation. acs.orgresearchgate.net this compound could be a valuable precursor for a new class of ligands for reactions such as:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric Diels-Alder reactions

Enantioselective C-H functionalization

The electronic properties imparted by the dimethoxy groups could allow for fine-tuning of the catalytic activity and selectivity. The following table illustrates the potential performance of a hypothetical catalyst derived from this compound in an asymmetric transfer hydrogenation reaction, based on typical results seen for effective chiral amine-based catalysts.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | 1.0 | 95 | 98 |

| 1-Tetralone | 1.0 | 92 | 96 |

| Propiophenone | 1.5 | 90 | 97 |

| 2-Chloroacetophenone | 1.0 | 96 | 95 |

Integration into Advanced Materials Science Applications (Non-Biological)

The field of materials science is increasingly leveraging the unique properties of chiral molecules to create advanced materials with novel optical, electronic, and mechanical properties. chiralpedia.com Chiral building blocks are essential in the development of materials such as chiral polymers, liquid crystals, and metal-organic frameworks (MOFs).

This compound, as a readily available chiral building block, presents opportunities for integration into such materials. eburon-organics.compharmtech.comchiralpedia.com Its rigid structure can impart order and chirality into a polymer backbone, potentially leading to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are highly sought after for applications in:

Chiral sensors: For the detection of other chiral molecules.

Optical data storage: Utilizing the interaction of polarized light with the material.

Enantioselective separations: As a chiral stationary phase in chromatography.

The dimethoxy groups could also enhance the processability and solubility of resulting polymers or materials, as well as provide sites for further functionalization.

Challenges and Opportunities in the Asymmetric Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines remains a significant challenge in organic chemistry. pharmtech.comresearchgate.net While numerous methods exist, they often face issues with substrate scope, catalyst efficiency, and the need for harsh reaction conditions. nih.gov The development of robust, scalable, and sustainable methods for asymmetric amine synthesis is a major opportunity for chemical research. chiralpedia.com

This compound represents both a target for these improved synthetic methods and a tool to address existing challenges. As a well-defined, rigid chiral amine, it can serve as a benchmark for new synthetic reactions. Furthermore, its potential as a chiral auxiliary or ligand could help to overcome current limitations in the asymmetric synthesis of other valuable chiral molecules.

The opportunities in this field are vast, with potential impacts on the pharmaceutical, agrochemical, and materials industries. chiralpedia.com The continued development of versatile chiral building blocks like this compound is crucial for driving innovation in these areas. pharmtech.com

Q & A

Q. What are the established synthetic routes for (R)-4,5-Dimethoxy-indan-1-ylamine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a chiral auxiliary (e.g., Evans oxazolidinone) can direct stereoselective formation of the indan-1-ylamine core. Enantiomeric purity is validated via chiral HPLC (using columns like Chiralpak IA/IB) or polarimetry. Researchers should monitor optical rotation ([α]) and compare it to literature values. Intermediate purification via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove diastereomers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Prioritize H and C NMR in deuterated solvents (e.g., CDCl). Key signatures:

- Aromatic protons (6.8–7.2 ppm, integrating for 2H due to 4,5-dimethoxy substitution).

- Methoxy groups (3.8–3.9 ppm, singlet, 6H).

- Amine protons (1.5–2.0 ppm, broad after DO exchange).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (expected m/z: 222.1492).

- FTIR : Confirm amine (-NH stretch at 3350–3450 cm) and methoxy (C-O at 1250 cm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrogen-bonding patterns and crystal packing of this compound using X-ray crystallography?

Methodological Answer:

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile/dichloromethane mixtures) to promote single-crystal formation.

- Data Collection : Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXT for structure solution and SHELXL for refinement .

- Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify motifs (e.g., N-H···O dimers or chains). Compare with similar indanamine derivatives to identify packing anomalies .

Q. What strategies are recommended for resolving contradictions in biological activity data when this compound exhibits variable inhibitory effects across different enzyme assays?

Methodological Answer:

- Control Experiments : Verify compound stability under assay conditions (pH, temperature) via LC-MS.

- Dose-Response Curves : Perform triplicate IC determinations to assess reproducibility. Use nonlinear regression (e.g., GraphPad Prism) to quantify potency variability.

- Computational Modeling : Conduct molecular docking (AutoDock Vina) to compare binding modes across enzyme isoforms. Analyze electrostatic/hydrophobic mismatches in active sites .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4,5-dimethoxy-substituted amines) to identify trends in structure-activity relationships .

Q. How should researchers address the lack of comprehensive toxicological data for this compound in preclinical studies?

Methodological Answer:

- In Vitro Assays : Prioritize Ames test (bacterial reverse mutation) and MTT cytotoxicity assays (e.g., HepG2 cells) to screen for mutagenicity and acute toxicity.

- In Vivo Protocols : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure, 425 mg/kg limit). Monitor biomarkers (ALT/AST for hepatotoxicity) in rodent models .

- Data Gaps : Clearly document limitations in toxicity profiles and recommend extended studies (e.g., 28-day repeated dose) in publications .

Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO/LUMO energies. Compare with experimental redox potentials.

- Solubility Prediction : Apply COSMO-RS (via COSMOtherm) to estimate logP and aqueous solubility. Validate with shake-flask experiments .

- Reactivity Screening : Simulate reaction pathways with strong oxidizers (e.g., HNO) using ChemAxon’s Reactor module to predict hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.